9-ethyl-9H-carbazole-3-sulfonic acid
Overview
Description
9-Ethyl-9H-carbazole-3-sulfonic acid is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science . The presence of the sulfonic acid group in this compound enhances its solubility and reactivity, making it a valuable compound for research and industrial applications .
Mechanism of Action
Target of Action
9-Ethyl-9H-carbazole-3-sulfonic acid is a derivative of carbazole, a nitrogen-containing heterocyclic compound . Carbazole and its derivatives have been extensively studied due to their wide range of biological activities . .
Mode of Action
Carbazole derivatives are known for their photophysical properties . They have been explored as organic light-emitting diodes (OLEDs), organic photorefractive materials, organic field transistors (OFETs), photoconductors, sensitized solar cells (DSSCs), chemosensors, and as fluorescence resonance energy transfer (FRET) agents .
Biochemical Pathways
Carbazole-based compounds have been reported to exhibit antioxidant properties . They have been tested for DPPH radical scavenging, ABTS Cation Radical Decolorization, and CUPRAC Cupric Reducing Antioxidant Capacity assay methods .
Pharmacokinetics
The compound’s molecular weight is reported to be 27532 , which could influence its pharmacokinetic properties.
Result of Action
Carbazole derivatives have been reported to exhibit a range of biological activities, including antiproliferative, antitumor, antibacterial, anti-inflammatory, and antioxidant activities .
Action Environment
Carbazole compounds are known for their high thermal stability , which could influence their action under different environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that carbazole derivatives can interact with various enzymes and proteins
Cellular Effects
A related compound, ECCA (a carbazole derivative), has been shown to inhibit melanoma cell growth by increasing cell apoptosis . Whether 9-ethyl-9H-carbazole-3-sulfonic acid has similar effects on cell function, signaling pathways, gene expression, and cellular metabolism remains to be explored.
Molecular Mechanism
It is possible that it may interact with biomolecules, inhibit or activate enzymes, and alter gene expression, similar to other carbazole derivatives
Metabolic Pathways
It is possible that it may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels, similar to other carbazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-9H-carbazole-3-sulfonic acid typically involves the sulfonation of 9-ethylcarbazole. One common method is the reaction of 9-ethylcarbazole with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 3-position . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 9-Ethyl-9H-carbazole-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfonamides.
Substitution: Electrophilic substitution reactions can occur at the carbazole nucleus, particularly at the 3- and 6-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted carbazole compounds .
Scientific Research Applications
9-Ethyl-9H-carbazole-3-sulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound shares a similar carbazole core but has an aldehyde group instead of a sulfonic acid group.
9-Ethyl-9H-carbazole-3-boronic acid pinacol ester: Another derivative with a boronic acid group, used in cross-coupling reactions.
Uniqueness: 9-Ethyl-9H-carbazole-3-sulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity compared to other carbazole derivatives. This makes it particularly useful in applications requiring high solubility and reactivity, such as in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
9-ethylcarbazole-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-15-13-6-4-3-5-11(13)12-9-10(19(16,17)18)7-8-14(12)15/h3-9H,2H2,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPOVYWUAZBTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602302 | |
Record name | 9-Ethyl-9H-carbazole-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802034-95-3 | |
Record name | 9-Ethyl-9H-carbazole-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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